molecular formula C8H4ClN3 B14862291 6-(Chloromethyl)pyridine-2,4-dicarbonitrile

6-(Chloromethyl)pyridine-2,4-dicarbonitrile

Cat. No.: B14862291
M. Wt: 177.59 g/mol
InChI Key: MVDIKHLYPXUSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Chloromethyl)pyridine-2,4-dicarbonitrile is a heterocyclic organic compound with the molecular formula C8H4ClN3 and a molecular weight of 177.59 g/mol . This compound is characterized by the presence of a chloromethyl group attached to a pyridine ring, which also bears two cyano groups at the 2 and 4 positions. It is primarily used in research and development, particularly in the synthesis of various organic compounds.

Preparation Methods

The synthesis of 6-(Chloromethyl)pyridine-2,4-dicarbonitrile typically involves the chloromethylation of pyridine-2,4-dicarbonitrile. One common method includes the reaction of pyridine-2,4-dicarbonitrile with formaldehyde and hydrochloric acid under controlled conditions . The reaction is carried out in a solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

6-(Chloromethyl)pyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the cyano groups can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride, yielding primary amines.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., sulfuric acid), and solvents like ethanol or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

6-(Chloromethyl)pyridine-2,4-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the development of bioactive molecules and probes for studying biological systems.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)pyridine-2,4-dicarbonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The cyano groups can participate in hydrogen bonding or other non-covalent interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

6-(Chloromethyl)pyridine-2,4-dicarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C8H4ClN3

Molecular Weight

177.59 g/mol

IUPAC Name

6-(chloromethyl)pyridine-2,4-dicarbonitrile

InChI

InChI=1S/C8H4ClN3/c9-3-7-1-6(4-10)2-8(5-11)12-7/h1-2H,3H2

InChI Key

MVDIKHLYPXUSCR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.